molecular formula C14H23NO3 B601877 (R)-O-Demethylmetoprolol CAS No. 131564-70-0

(R)-O-Demethylmetoprolol

Cat. No.: B601877
CAS No.: 131564-70-0
M. Wt: 253.342
InChI Key: CUKXSBOAIJILRY-CYBMUJFWSA-N
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Description

®-O-Demethylmetoprolol is a chiral derivative of metoprolol, a beta-adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The compound is characterized by the presence of a methoxy group attached to the aromatic ring, which is demethylated in ®-O-Demethylmetoprolol. This structural modification can influence the pharmacological properties and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-Demethylmetoprolol typically involves the demethylation of metoprolol. One common method is the use of boron tribromide (BBr3) as a demethylating agent. The reaction is carried out under anhydrous conditions, typically in a solvent such as dichloromethane, at low temperatures to prevent side reactions. The reaction proceeds as follows:

  • Dissolve metoprolol in dichloromethane.
  • Add boron tribromide dropwise while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-O-Demethylmetoprolol may involve more scalable and cost-effective methods. One approach is the use of enzymatic demethylation, where specific enzymes are employed to selectively remove the methyl group from metoprolol. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-O-Demethylmetoprolol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-O-Demethylmetoprolol has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of demethylation on the pharmacological properties of beta-blockers.

    Biology: Investigated for its interactions with beta-adrenergic receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in cardiovascular diseases and other conditions.

    Industry: Utilized in the development of new beta-blocker derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of ®-O-Demethylmetoprolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    Metoprolol: The parent compound from which ®-O-Demethylmetoprolol is derived.

    Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.

    Propranolol: A non-selective beta-blocker with broader applications in treating cardiovascular diseases.

Uniqueness

®-O-Demethylmetoprolol is unique due to its specific structural modification, which can influence its pharmacological properties and metabolic pathways. The demethylation of the methoxy group can alter the compound’s affinity for beta-adrenergic receptors and its metabolic stability, potentially leading to differences in therapeutic efficacy and side effect profiles compared to other beta-blockers.

Properties

IUPAC Name

(2R)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131564-70-0
Record name O-Demethylmetoprolol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYLMETOPROLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1LL8OI12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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